molecular formula C8H12AsNO4 B12797767 3-Amino-4-(2-hydroxyethoxy)benzenearsonous acid CAS No. 5425-12-7

3-Amino-4-(2-hydroxyethoxy)benzenearsonous acid

Cat. No.: B12797767
CAS No.: 5425-12-7
M. Wt: 261.11 g/mol
InChI Key: MCWODFKUYANNMR-UHFFFAOYSA-N
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Description

3-Amino-4-(2-hydroxyethoxy)benzenearsonous acid is an organoarsenic compound with the molecular formula C8H12AsNO4. This compound is of interest due to its unique chemical structure, which includes an arsonous acid group, an amino group, and a hydroxyethoxy group attached to a benzene ring. These functional groups confer specific chemical properties and reactivity, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(2-hydroxyethoxy)benzenearsonous acid typically involves multi-step organic reactions. One common method includes the reaction of 3-nitro-4-(2-hydroxyethoxy)benzenearsonous acid with reducing agents to convert the nitro group to an amino group. The reaction conditions often involve the use of hydrogen gas in the presence of a palladium catalyst under controlled temperature and pressure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(2-hydroxyethoxy)benzenearsonous acid undergoes various chemical reactions, including:

    Oxidation: The arsonous acid group can be oxidized to form arsonic acid derivatives.

    Reduction: The compound can be reduced under specific conditions to modify the arsonous acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsonic acid derivatives, while substitution reactions can introduce various alkyl or acyl groups to the benzene ring.

Scientific Research Applications

3-Amino-4-(2-hydroxyethoxy)benzenearsonous acid has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organoarsenic compounds.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research into its potential therapeutic applications, particularly in targeting specific cellular pathways, is ongoing.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Amino-4-(2-hydroxyethoxy)benzenearsonous acid involves its interaction with molecular targets such as enzymes and receptors. The arsonous acid group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. This interaction can disrupt cellular pathways and processes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-hydroxybenzenearsonous acid
  • 4-Amino-3-(2-hydroxyethoxy)benzoic acid
  • 2-Amino-4-chloro-3-hydroxybenzoic acid

Uniqueness

3-Amino-4-(2-hydroxyethoxy)benzenearsonous acid is unique due to the presence of both an arsonous acid group and a hydroxyethoxy group on the benzene ring. This combination of functional groups provides distinct chemical properties and reactivity compared to similar compounds, making it valuable for specific applications in research and industry.

Properties

CAS No.

5425-12-7

Molecular Formula

C8H12AsNO4

Molecular Weight

261.11 g/mol

IUPAC Name

[3-amino-4-(2-hydroxyethoxy)phenyl]arsonous acid

InChI

InChI=1S/C8H12AsNO4/c10-7-5-6(9(12)13)1-2-8(7)14-4-3-11/h1-2,5,11-13H,3-4,10H2

InChI Key

MCWODFKUYANNMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[As](O)O)N)OCCO

Origin of Product

United States

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